

# CAS number and IUPAC name for 3-(Pyridin-2-yloxy)benzoic acid

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## Compound of Interest

Compound Name: 3-(Pyridin-2-yloxy)benzoic acid

Cat. No.: B1358100

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## An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic acid

**Executive Summary:** This document provides a comprehensive technical overview of **3-(Pyridin-2-yloxy)benzoic acid**, a molecule of interest in chemical synthesis and drug discovery. It details the compound's fundamental identifiers, physicochemical properties, a validated synthetic pathway, and its potential applications as a scaffold in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational data and practical, field-proven insights into its handling and utilization.

## Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The subject of this guide is unequivocally identified by the following nomenclature and registry number.

- IUPAC Name: **3-(pyridin-2-yloxy)benzoic acid**[\[1\]](#)
- CAS Number: 51362-30-2[\[1\]](#)
- Synonyms: 3-(pyrid-2-yloxy)benzoic acid

The structure consists of a benzoic acid moiety linked to a pyridine ring via an ether bridge at the meta-position. This arrangement of aromatic systems and the ether linkage confers specific

chemical properties and reactivity, making it a valuable building block in organic synthesis.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings. The key properties of **3-(Pyridin-2-yloxy)benzoic acid** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>3</sub>	[1]
Molecular Weight	215.20 g/mol	[1]
Appearance	Solid	
Melting Point	108 °C	
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]
InChI Key	LYSIEAIIZBZRCE-UHFFFAOYSA-N	[1]
SMILES	C1=CC=NC(=C1)OC2=CC=C C(=C2)C(=O)O	

These properties, computed and verified across multiple databases, suggest a stable, solid compound with moderate polarity, suitable for a range of organic reactions.

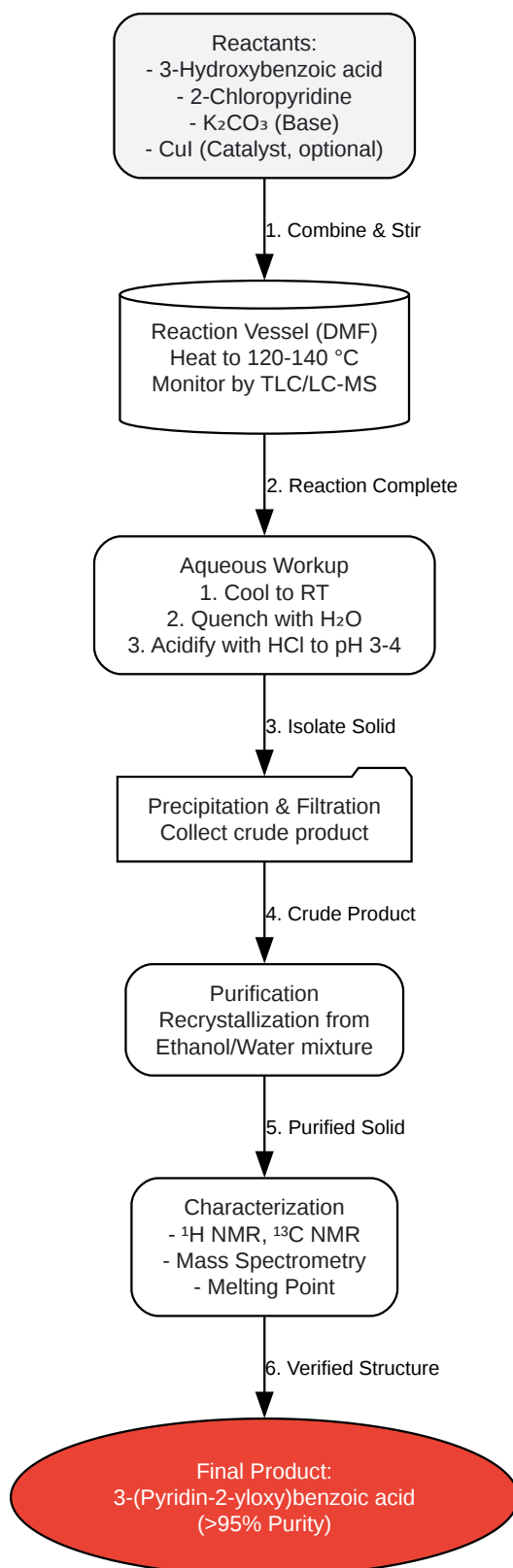
## Synthesis and Purification Protocol

The synthesis of diaryl ethers such as **3-(Pyridin-2-yloxy)benzoic acid** is most effectively achieved via a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation or a base-mediated coupling. The following protocol describes a robust and scalable method.

## Underlying Principle and Rationale

The core of this synthesis involves the formation of an ether bond between a phenoxide and an activated pyridine ring. 3-Hydroxybenzoic acid serves as the nucleophile precursor, which, upon deprotonation by a suitable base, attacks the electron-deficient C-2 position of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). The use of a copper catalyst can facilitate this reaction, particularly if a less reactive halide is used, by enabling a cross-coupling mechanism. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen as solvents due to their high boiling points and ability to dissolve the ionic intermediates.

## Experimental Workflow Diagram



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Caption: Synthetic workflow for **3-(Pyridin-2-yloxy)benzoic acid**.

## Step-by-Step Methodology

- **Reactant Charging:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq.), potassium carbonate ( $K_2CO_3$ , 2.5 eq.), and copper(I) iodide (CuI, 0.1 eq., optional but recommended).
- **Solvent Addition:** Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of 3-hydroxybenzoic acid).
- **Initiation:** Add 2-chloropyridine (1.2 eq.) to the mixture.
- **Reaction:** Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
- **Workup:** Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will quench the reaction and dissolve inorganic salts.
- **Precipitation:** While stirring, slowly acidify the aqueous mixture with 2M hydrochloric acid (HCl). The product will precipitate as a solid as the carboxylate is protonated. Adjust to a final pH of 3-4.
- **Isolation:** Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water to remove residual salts.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
- **Validation:** The identity and purity of the final product must be confirmed by standard analytical techniques, including  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry, and its melting point should be compared to the literature value.

## Applications in Research and Drug Development

While **3-(Pyridin-2-yloxy)benzoic acid** is not an end-product drug, its structural motifs are prevalent in pharmacologically active molecules. Its primary value lies in its role as a versatile

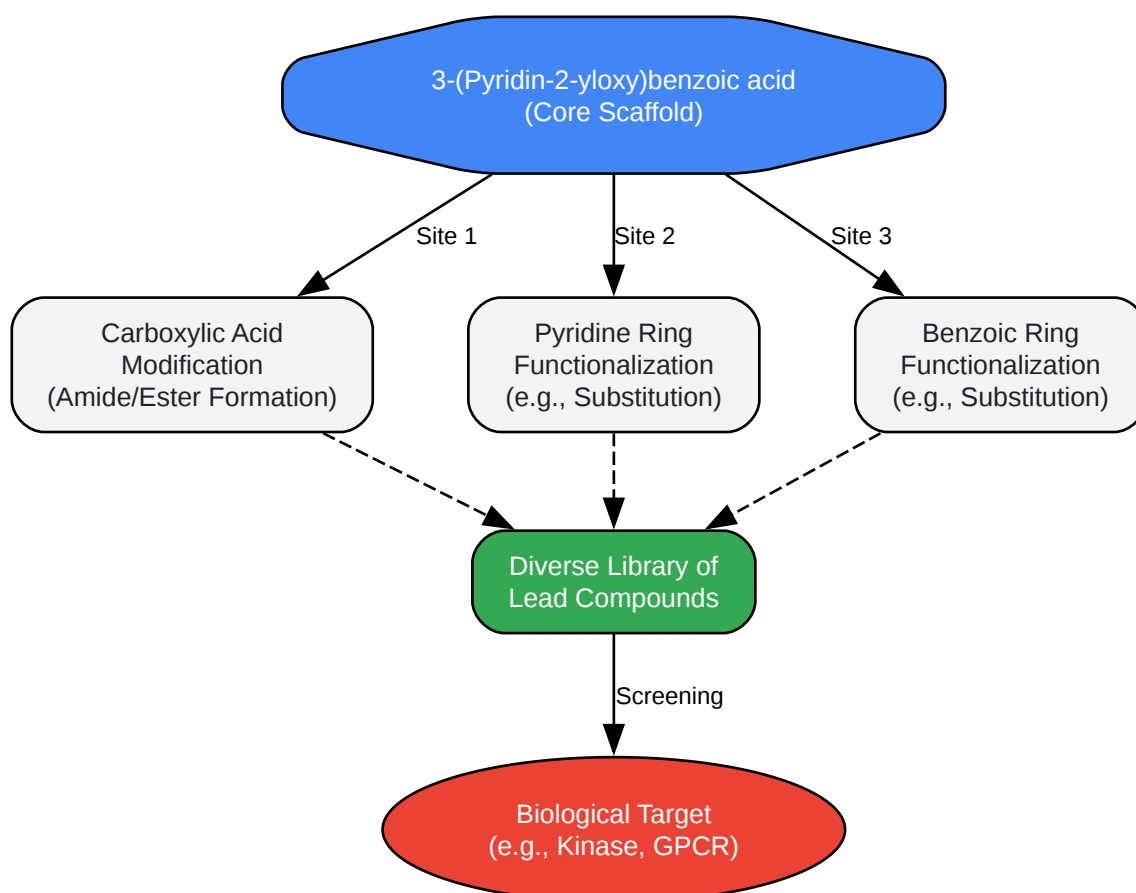
intermediate or scaffold for building more complex chemical entities.

## Scaffold for Lead Compound Generation

The molecule combines three key features: a carboxylic acid group (a common anchor for biological targets), a diaryl ether linkage (providing conformational rigidity and metabolic stability), and a pyridine ring (a frequent component in bioactive compounds, capable of hydrogen bonding and metal coordination). This makes it an attractive starting point for library synthesis in drug discovery programs. For example, derivatives of benzoic acid are explored as analgesics and anti-inflammatory agents[2].

## Potential as a Herbicide

Some sources indicate that **3-(Pyridin-2-yloxy)benzoic acid** has shown phytotoxicity by inhibiting chlorophyll production in plants, suggesting its potential use as a herbicide against broadleaf plants.



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Caption: Role as a scaffold in discovery chemistry.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-(Pyridin-2-yloxy)benzoic acid** presents several hazards.

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning

Hazard Statements:

- H302: Harmful if swallowed[1].
- H315: Causes skin irritation[1].
- H319: Causes serious eye irritation[1].
- H335: May cause respiratory irritation[1].

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust. In case of contact, wash affected areas with copious amounts of water.

## Conclusion

**3-(Pyridin-2-yloxy)benzoic acid** is a well-defined chemical compound with established identifiers and properties. Its synthesis is achievable through standard organic chemistry methodologies, and its true value for researchers lies in its potential as a modular building block for the creation of novel molecules with potential therapeutic or agricultural applications. Proper safety protocols are essential for its handling. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

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## References

- 1. 3-(Pyridin-2-yloxy)benzoic acid | C<sub>12</sub>H<sub>9</sub>NO<sub>3</sub> | CID 21901423 - PubChem [pubchem.ncbi.nlm.nih.gov]
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